molecular formula C20H16N4O2S2 B2541653 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865180-53-6

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2541653
CAS No.: 865180-53-6
M. Wt: 408.49
InChI Key: IZISIBRTPMENNE-ATJXCDBQSA-N
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Description

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O2S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimycobacterial properties , suggesting that this compound may also target mycobacteria.

Mode of Action

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also interact with its targets to inhibit their growth.

Biochemical Pathways

Similar compounds have been shown to selectively inhibit mycobacterium tuberculosis over non-tuberculous mycobacteria , suggesting that this compound may also affect specific pathways in Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that this compound may also have been designed with favorable ADME properties for bioavailability.

Result of Action

Similar compounds have been shown to display significant activity against mycobacterium tuberculosis , suggesting that this compound may also have significant antimycobacterial effects.

Action Environment

The design and synthesis of similar compounds take into account various factors, including the environment in which the compound will be used .

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-3-10-24-15-9-8-13(21-12(2)25)11-17(15)28-20(24)23-18(26)19-22-14-6-4-5-7-16(14)27-19/h3-9,11H,1,10H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZISIBRTPMENNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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